molecular formula C16H16F3N3O3S B2856813 2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034326-92-4

2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2856813
CAS No.: 2034326-92-4
M. Wt: 387.38
InChI Key: QKUPNBLPHUYXBC-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocyclic compound. This core structure is substituted with a cyclopropyl group, a phenyl group with a trifluoromethoxy substituent, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The trifluoromethoxy group attached to the phenyl ring would be a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions. The pyrazolo[1,5-a]pyrazine ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Bioactivities

Research has shown that derivatives of 1H-pyrazole, which are structurally similar to 2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, are synthesized for their potential anti-inflammatory and antimicrobial properties. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, showing promising results (Kendre, Landge, Jadhav, & Bhusare, 2013). Similarly, other studies have focused on synthesizing novel heterocyclic compounds, including pyrazole and oxazole derivatives, with a sulfonamido moiety for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Applications

Further research highlights the synthesis of new heterocyclic compounds, such as thiazole, pyrazole, and pyridone derivatives, incorporating a sulfamoyl moiety. These compounds have been tested for their in vitro antibacterial and antifungal activities, showing promising results, which suggests their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Another study has explored the synthesis of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety for their antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Antimicrobial and Anti-inflammatory Agents

Additional research has been conducted on creating novel pyrazole derivatives with potential as antimicrobial and anti-inflammatory agents. These compounds have been evaluated for their effectiveness against various strains of yeast, fungi, bacteria, and algae (Bonacorso, Wentz, Lourega, Cechinel, Moraes, Coelho, Zanatta, Martins, Hoerner, & Alves, 2006). The sulfonamide-containing 1,5-diarylpyrazole derivatives, similar in structure to 2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, identifying several potent and selective inhibitors (Penning et al., 1997).

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. It could potentially be explored as a pharmaceutical compound, given its complex structure and the presence of a heterocyclic ring, which is a common feature in many drugs .

Properties

IUPAC Name

2-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-3-5-14(6-4-13)26(23,24)21-7-8-22-12(10-21)9-15(20-22)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUPNBLPHUYXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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